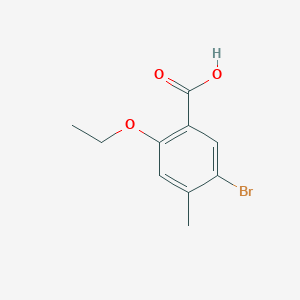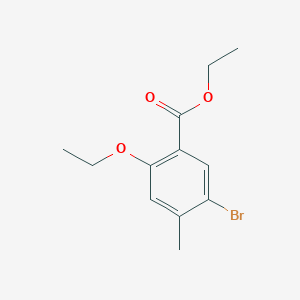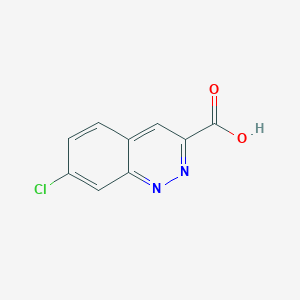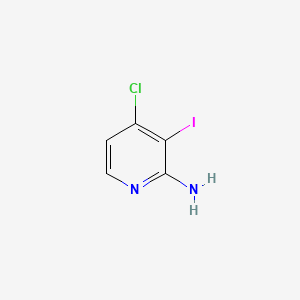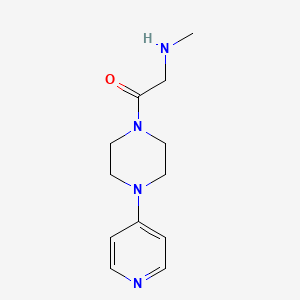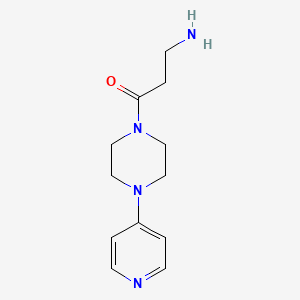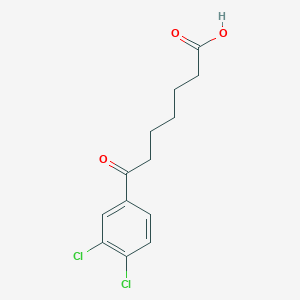
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3,4-Dichlorophenylacetic acid . This parent compound is a white to light yellow crystalline powder . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
While specific synthesis methods for “7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid” are not available, similar compounds such as 3,4-Dichlorophenylacetic acid can be synthesized using various methods. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid and its derivatives have been explored for their potential in synthesizing new heterocyclic compounds with expected biological activities. For instance, Sayed et al. (2003) detailed the synthesis of various derivatives from the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds that exhibited antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Anticancer Research
Nurieva et al. (2015) synthesized derivatives incorporating adamantane fragments, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in anticancer research (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Antibacterial Activity
The synthesis and characterization of new derivatives have also shown significant antibacterial potential. Liu et al. (2008) synthesized oxime ester derivatives that exhibited considerable activity against common bacterial strains, contributing to the field of antibacterial drug research (Liu, Song, Hailiang, & Zuo, 2008).
Molecular Docking and Pharmacological Importance
The structural, electronic, and optical studies, including molecular docking, of derivatives have provided insights into their biological activities. Vanasundari et al. (2018) presented comprehensive spectroscopic, structural, and docking studies, highlighting the pharmacological importance of butanoic acid derivatives, which could lead to new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antiviral Research
The exploration of sulfonamide derivatives has extended into antiviral research, with synthesized compounds displaying anti-tobacco mosaic virus activity, contributing to the development of new antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Propiedades
IUPAC Name |
7-(3,4-dichlorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFAYPUBIARCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620420 |
Source


|
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
CAS RN |
502651-26-5 |
Source


|
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

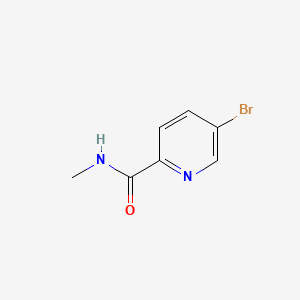
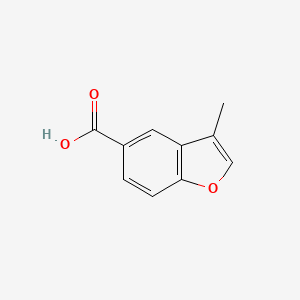
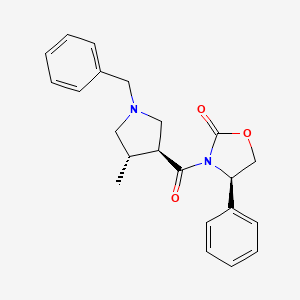
![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
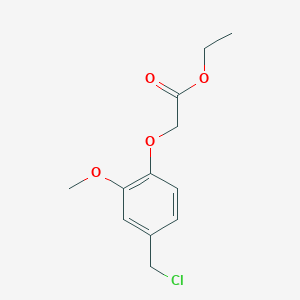
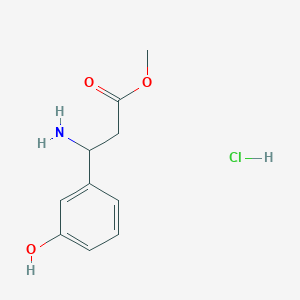
![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)
